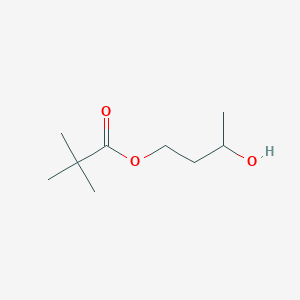
3-Hydroxybutyl 2,2-dimethylpropanoate
Descripción general
Descripción
3-Hydroxybutyl 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C9H18O3 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioplastics Production
One of the primary applications of 3-hydroxybutyl 2,2-dimethylpropanoate is in the production of bioplastics. It serves as a precursor to polyhydroxybutyrate (PHB), a biodegradable polymer that can replace conventional plastics. The process involves the fermentation of renewable resources to produce 3-hydroxybutyrate, which can then be polymerized into PHB.
Case Study: Acetogenic Production
A study highlighted the acetogenic production of 3-hydroxybutyrate using specific bacterial strains. The results demonstrated that these strains could efficiently convert substrates into 3-hydroxybutyrate, which is crucial for PHB production. This biotechnological approach not only reduces reliance on fossil fuels but also promotes sustainability in plastic manufacturing .
Pharmaceutical Applications
This compound has shown promise in pharmaceutical applications, particularly as a potential anticancer agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation.
Case Study: Anticancer Activity
A series of compounds derived from this compound were synthesized and tested for their ability to inhibit histone deacetylases (HDACs). These compounds demonstrated potent antiproliferative activity against various cancer cell lines, including HeLa cells, with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin . This suggests that such derivatives could serve as effective candidates for new anticancer drugs.
Chemical Intermediate
In addition to its applications in bioplastics and pharmaceuticals, this compound serves as an important chemical intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new chemical entities with diverse functionalities.
Synthesis and Modification
The compound can undergo several reactions, such as transesterification and hydrazinolysis, enabling the synthesis of derivatives with tailored properties for specific applications. For instance, modifications involving amine coupling have been explored to create more complex molecules that may have enhanced biological activities .
Análisis De Reacciones Químicas
Hydrolysis
Hydrolysis is a fundamental reaction for this ester, yielding 3-hydroxybutanol and 2,2-dimethylpropanoic acid. The reaction proceeds under acidic or alkaline conditions , with efficiency influenced by temperature, solvent polarity, and catalyst presence.
Key Conditions and Outcomes:
| Condition | Reagents/Catalysts | Products | Reaction Rate Factors |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, HCl, H₃O⁺ | 3-Hydroxybutanol + 2,2-DMPA | Elevated temperatures (>80°C) |
| Alkaline hydrolysis | NaOH, KOH | Sodium salt of 2,2-DMPA + 3-Hydroxybutanol | Solvent polarity (polar > nonpolar) |
-
Kinetic Studies : Hydrolysis follows second-order kinetics under basic conditions, with rate constants increasing in polar aprotic solvents like DMF .
Transesterification
This reaction replaces the ester’s alkoxy group with another alcohol, forming new esters. Primary alcohols react faster than secondary or tertiary alcohols due to steric effects .
Example Reaction:
Reagents : Methanol (primary alcohol), sulfuric acid catalyst
Products : Methyl 2,2-dimethylpropanoate + 3-Hydroxybutanol
Selectivity :
Substitution Reactions
The ester’s carbonyl group is susceptible to nucleophilic attack by amines, forming amides or imines .
Comparative Reactivity with Amines:
-
Mechanism : Nucleophilic attack at the carbonyl carbon, followed by proton transfer and elimination of the leaving group .
Stability and Side Reactions
Propiedades
Número CAS |
138459-94-6 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-hydroxybutyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H18O3/c1-7(10)5-6-12-8(11)9(2,3)4/h7,10H,5-6H2,1-4H3 |
Clave InChI |
LYNUGYLRCFQULU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)C(C)(C)C)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














